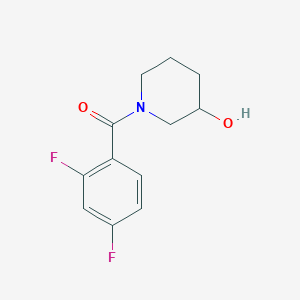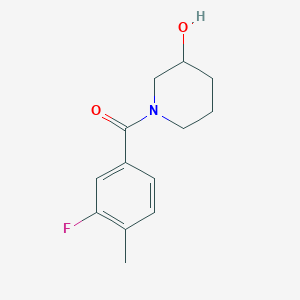![molecular formula C16H19NO B1462662 N-[(Naphthalen-2-yl)methyl]oxan-4-amine CAS No. 1153225-29-6](/img/structure/B1462662.png)
N-[(Naphthalen-2-yl)methyl]oxan-4-amine
Vue d'ensemble
Description
“N-[(Naphthalen-2-yl)methyl]oxan-4-amine” is a complex organic compound. It likely contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “oxan-4-amine” part suggests the presence of an oxane (a type of ether) and an amine group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving naphthalen-2-ol Mannich bases .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the naphthalene, oxane, and amine groups. Naphthalene has a planar structure consisting of two fused benzene rings .Chemical Reactions Analysis
Naphthalen-2-ol Mannich bases have been known to react with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, naphthalene is a colorless, crystalline solid .Applications De Recherche Scientifique
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, which share a structural similarity with "N-[(Naphthalen-2-yl)methyl]oxan-4-amine," are critical in medicinal chemistry due to their extensive potential in treating various diseases. These compounds interact with biological macromolecules like DNAs, enzymes, and receptors, showcasing potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. They are also explored as artificial ion receptors, fluorescent probes, diagnostic agents, and for cell imaging in biomedical research, highlighting their significant role in understanding biological processes and drug development (Gong et al., 2016).
Environmental Remediation and Monitoring
The degradation of naphthalene, a compound structurally related to "N-[(Naphthalen-2-yl)methyl]oxan-4-amine," by microbes like Pseudomonas putida ND6, offers insights into bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs) pollution. This research underscores the potential of microbial processes in the environmental cleanup of PAHs, providing an eco-friendly and efficient method for mitigating pollution in various ecosystems (Song et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-(naphthalen-2-ylmethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-16-7-9-18-10-8-16/h1-6,11,16-17H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJCTVFCCNTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

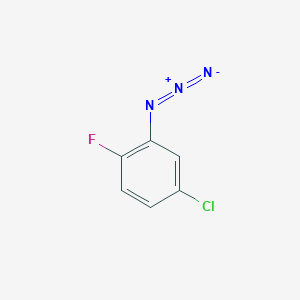

![(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1462584.png)
![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)

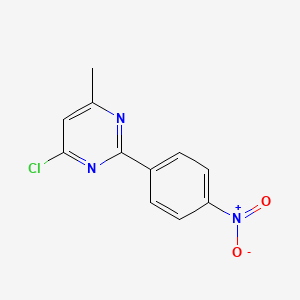
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462590.png)
![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)


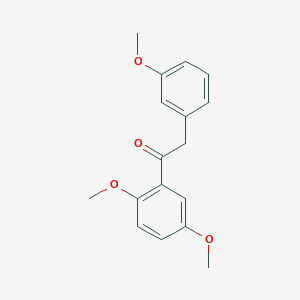
amine](/img/structure/B1462599.png)
